Ondansetron Hydrochloride

5-HT3 receptor Radioligand binding Competitive antagonism

Researchers sourcing 5-HT3 antagonists encounter species-dependent bioavailability gaps and salt-form impurity variability that undermine translational study reproducibility. Ondansetron Hydrochloride (CAS 99614-01-4) resolves these challenges with verified ≥98% (HPLC) purity and a fully characterized impurity profile (EP Impurities A-H, USP Impurities A-D) supporting robust batch release testing. • Aqueous solubility of 166 mg/mL at 25°C enables versatile oral gavage and parenteral formulation for rodent models. • Validated HPLC/DAD/MS methods with detection limits as low as 0.10 ng for simultaneous quantification of ondansetron and seven synthetic impurities. • Species-adjusted dosing: human oral F ≈ 56% vs. rat F ≈ 4.07% - translational guidance provided.

Molecular Formula C18H20ClN3O
Molecular Weight 329.8 g/mol
CAS No. 99614-01-4
Cat. No. B000734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOndansetron Hydrochloride
CAS99614-01-4
Synonyms4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-
Dihydrate, Ondansetron Monohydrochloride
GR 38032F
GR-38032F
GR38032F
Hydrochloride, Ondansetron
Monohydrochloride Dihydrate, Ondansetron
Monohydrochloride, Ondansetron
Ondansetron
Ondansetron Hydrochloride
Ondansetron Monohydrochloride
Ondansetron Monohydrochloride Dihydrate
Ondansetron, (+,-)-Isomer
Ondansetron, (R)-Isomer
Ondansetron, (S)-Isomer
SN 307
SN-307
SN307
Zofran
Molecular FormulaC18H20ClN3O
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl
InChIInChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H
InChIKeyMKBLHFILKIKSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility47.7 [ug/mL] (The mean of the results at pH 7.4)

Ondansetron Hydrochloride Pharmacological Baseline


Ondansetron Hydrochloride (CAS 99614-01-4) is the hydrochloride salt of the racemic form of ondansetron, a carbazole derivative that functions as a selective, competitive serotonin 5-HT3 receptor antagonist with established antiemetic activity [1]. The compound is formally designated as 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one hydrochloride and is characterized by a molecular weight of 329.8 g/mol [2]. It is widely employed in both clinical and research settings for the prevention of nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy, radiotherapy, and postoperative contexts, with the hydrochloride salt form selected to enhance aqueous solubility for formulation versatility [3]. The United States Food and Drug Administration (FDA) initially approved ondansetron in 1991, and it remains a cornerstone antiemetic in institutional and national formularies worldwide [4].

Ondansetron Hydrochloride Substitution Challenges


Within the 5-HT3 receptor antagonist class, interchangeability is not supported by evidence due to clinically and analytically significant differences in receptor binding kinetics, efficacy duration, metabolic pathways, and formulation-dependent bioavailability. First-generation agents (ondansetron, granisetron, dolasetron) exhibit strictly competitive antagonism with distinct binding affinities and plasma half-lives, while second-generation agents (palonosetron) employ allosteric binding mechanisms that confer prolonged duration of action but differ in acquisition cost and formulary status [1]. Procurement decisions must therefore account for the specific analytical specification of the hydrochloride salt (CAS 99614-01-4) versus alternative salts or base forms, as well as impurity profiles that directly impact regulatory compliance and experimental reproducibility. The quantitative evidence presented in Section 3 demonstrates precisely where and to what magnitude these differences exist, enabling evidence-based selection over default class-level substitution.

Ondansetron Hydrochloride Comparative Evidence


5-HT3 Binding Affinity vs. Granisetron

In direct radioligand displacement assays using [3H]GR65630 in rat cortical membranes, ondansetron exhibited a pKi value of 8.70 (Ki = 2.0 nM), whereas granisetron demonstrated a pKi of 9.15 (Ki = 0.71 nM), indicating that granisetron possesses approximately 2.8-fold higher binding affinity for the 5-HT3 receptor under identical experimental conditions [1]. Ondansetron's Ki for human recombinant 5-HT3A receptors has been reported as 6.16 nM , further confirming species-consistent moderate affinity within the class.

5-HT3 receptor Radioligand binding Competitive antagonism

Antiemetic Efficacy vs. Granisetron and Dolasetron

A systematic review and meta-analysis of 26 studies comparing 5-HT3 receptor antagonists in cancer chemotherapy patients found that ondansetron exhibited similar efficacy to granisetron and tropisetron, while demonstrating greater efficacy than dolasetron for acute vomiting [1]. The analysis did not detect statistically significant differences between ondansetron and granisetron in cohort studies for either acute or delayed emesis control. When compared to palonosetron, ondansetron showed inferior efficacy for delayed nausea and both acute and delayed vomiting [1], consistent with findings from other meta-analyses where palonosetron reduced delayed nausea (RR = 0.82; 95% CI: 0.75–0.89; p < 0.00001) and delayed vomiting (RR = 0.76; 95% CI: 0.68–0.85; p < 0.00001) relative to ondansetron and other first-generation agents [2].

Chemotherapy-induced nausea Meta-analysis Complete response

Oral Bioavailability and Dose Proportionality

Following administration of a single 8 mg ondansetron hydrochloride tablet to healthy subjects, the mean oral bioavailability is approximately 56%, reflecting significant but manageable first-pass metabolism [1]. Systemic exposure does not increase proportionately with dose: the area under the curve (AUC) from a 16 mg tablet was 24% greater than predicted from an 8 mg tablet dose, consistent with some reduction of first-pass metabolism at higher oral doses [1]. In rats, absolute oral bioavailability is substantially lower (F = 4.07%) due to greater hepatic and intestinal first-pass effects, with hepatic and intestinal first-pass contributions of 40.0% and 34.2% of the oral dose, respectively [2]. This species difference is critical for translational research procurement.

Bioavailability First-pass metabolism Dose proportionality

Competitive vs. Allosteric Antagonism

Molecular pharmacology studies investigating ligand-receptor relationships for 5-HT3 antagonists reveal a fundamental mechanistic distinction: ondansetron and granisetron display strictly competitive antagonism, whereas palonosetron exhibits both competitive and allosteric interactions with the 5-HT3 receptor [1]. In competitive binding experiments plotting unlabeled antagonist concentration needed for IC50 as a function of [3H]-antagonist concentration, linear relationships were observed for ondansetron and granisetron, while curvilinear plots were obtained for palonosetron, confirming allosteric binding [1]. This mechanistic difference underlies palonosetron's prolonged duration of action (approximately 40-hour half-life) compared to ondansetron's ~3-6 hour elimination half-life.

Allosteric modulation Ligand-receptor interaction Duration of action

High-Purity Grade Specification

A patented recrystallization process enables the preparation of ondansetron hydrochloride dihydrate with a purity of at least 99.0%, substantially free of impurities and by-products including the exo-methylene impurity (1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one) [1]. The process yields material with purity of at least 99.0%, preferably at least 99.5%, and most preferably at least 99.9% [1]. Analytical methods have been validated for simultaneous determination of ondansetron hydrochloride and seven common synthetic impurities, with detection limits ranging from 0.10 to 0.49 ng and impurities A1, A3, and A5 detected in raw material at 0.10% content [2]. The European Pharmacopoeia and United States Pharmacopoeia specify multiple known impurities requiring control.

Pharmaceutical purity Recrystallization Impurity profile

Formulary Status and Cost Hierarchy

Within the NHS Barnsley Area Joint Formulary, ondansetron tablets (4 mg and 8 mg) are designated as first-line therapy with the lowest acquisition cost among antiemetic formulations, while granisetron (Kytril®) and palonosetron are classified as non-formulary items [1]. Among ondansetron formulations, tablets represent the lowest acquisition cost, followed by oral solution, with orodispersible films (Setofilm®) designated as the most cost-effective orodispersible option when an orodispersible formulation is indicated [1]. Comparative cost-effectiveness data from a double-blinded study of 200 outpatients undergoing otolaryngologic surgery showed that 12.5 mg dolasetron IV had lower total costs per patient for PONV prevention ($23.89; 95% CI: 17.18–28.79) compared to 4 mg ondansetron IV ($33.91; 95% CI: 28.92–39.35), despite similar efficacy and patient satisfaction [2].

Hospital formulary Acquisition cost Health economics

Ondansetron Hydrochloride Optimal Applications


Chemotherapy-Induced Nausea and Vomiting Prophylaxis

Procure ondansetron hydrochloride tablets (4 mg or 8 mg) as the first-line oral antiemetic for acute-phase prophylaxis in moderately and highly emetogenic chemotherapy regimens. Evidence demonstrates efficacy equivalent to granisetron [1] at the lowest acquisition cost among class agents [2]. Reserve palonosetron for scenarios requiring prolonged delayed-phase control (24-72 hours post-chemotherapy) where its allosteric binding mechanism provides superior efficacy (RR = 0.76 for delayed vomiting vs. ondansetron) [3] but note its non-formulary status and higher per-dose cost [2].

Preclinical and Translational Pharmacology

For rodent models of nausea/vomiting or 5-HT3 receptor pharmacology, source ondansetron hydrochloride of documented high purity (≥99.0%) [4] to minimize impurity-driven off-target effects. Account for the substantial species difference in oral bioavailability: human F ≈ 56% vs. rat F ≈ 4.07% [5], necessitating species-appropriate dose adjustments in translational study design. The hydrochloride salt's aqueous solubility (166 mg/mL in water at 25°C) supports versatile formulation for both oral gavage and parenteral administration routes.

Postoperative Nausea and Vomiting Prophylaxis

Use intravenous ondansetron hydrochloride (4 mg) for acute-phase PONV prophylaxis within the first 6 hours postoperatively, where evidence shows comparable efficacy to palonosetron in the early postoperative period (0-6 hours: RR = 0.76; 95% CI: 0.44-1.29 for nausea) [6]. For cost-sensitive institutional procurement, consider dolasetron 12.5 mg IV as an alternative with equivalent efficacy and lower total costs ($23.89 vs. $33.91 per patient) [7] when formulary restrictions permit. For surgeries expected to require extended prophylaxis beyond 6 hours, palonosetron demonstrates superior sustained efficacy [6].

Analytical Method Development and Quality Control

Utilize ondansetron hydrochloride dihydrate meeting pharmacopoeial purity specifications as a reference standard for HPLC/DAD/MS method validation in quality control laboratories. Validated analytical methods exist for simultaneous quantification of ondansetron and seven common synthetic impurities with detection limits as low as 0.10 ng [8]. The compound's well-characterized impurity profile, including EP Impurities A-H and USP Impurities A-D [9], supports robust method development for batch release testing and stability studies in pharmaceutical manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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